Ibrutinib impurity 28
CAS No.:
Cat. No.: VC13766884
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 1-methyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H15N5O/c1-23-18-15(17(19)20-11-21-18)16(22-23)12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20,21) |
| Standard InChI Key | GMSABXWDTDDUPQ-UHFFFAOYSA-N |
| SMILES | CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
| Canonical SMILES | CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Introduction
| Property | Value |
|---|---|
| CAS Number | 2213398-75-3 |
| Molecular Formula | C₁₈H₁₅N₅O |
| Molecular Weight | 317.34 g/mol |
| Density | 1.34 ± 0.1 g/cm³ |
| Boiling Point | 546.6 ± 50.0 °C |
| pKa | 4.10 ± 0.30 |
Synthesis and Degradation Pathways
Formation During Ibrutinib Synthesis
Ibrutinib Impurity 28 is generated under conditions mimicking ibrutinib synthesis, particularly in alkaline or oxidative environments. For example, refluxing ibrutinib in 0.1N HCl at 60°C for 24 hours accelerates its degradation into this impurity. Such pathways necessitate stringent process controls to minimize impurity formation during large-scale manufacturing.
Stress-Induced Degradation
The compound is also produced via:
-
Oxidative Stress: Exposure to peroxides or light.
-
Hydrolytic Conditions: High humidity or aqueous solutions at elevated temperatures.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection are standard methods for quantifying this impurity. A C18 column with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation of ibrutinib and its impurities.
Validation Parameters
Analytical methods must comply with International Council for Harmonisation (ICH) Q2(R1) guidelines, including:
-
Specificity: Resolution ≥ 2.0 from adjacent peaks.
-
Linearity: R² ≥ 0.998 across 1–150% of the specification limit.
-
Precision: %RSD < 2% for intraday and interday assays.
Implications in Pharmaceutical Development
Quality Control Requirements
The presence of Ibrutinib Impurity 28 above threshold levels (typically ≤0.15%) can alter the pharmacokinetic profile of ibrutinib, necessitating robust purification protocols. Techniques such as column chromatography (silica gel) and recrystallization are employed to achieve ≥99% purity in the final product.
Regulatory Compliance
Pharmaceutical manufacturers must document impurity profiles to meet guidelines from agencies like the U.S. FDA and European Medicines Agency (EMA). Ibrutinib Impurity 28 is classified as a specified impurity, requiring identification and quantification in all batches.
Table 2: Regulatory Thresholds for Ibrutinib Impurities
| Impurity Type | Maximum Permitted Level |
|---|---|
| Specified Impurities | ≤0.15% |
| Unspecified Impurities | ≤0.10% |
Research Findings and Case Studies
Stability Studies
Accelerated stability testing (40°C/75% relative humidity) revealed that Ibrutinib Impurity 28 degrades by <5% over six months when stored in amber glass vials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume